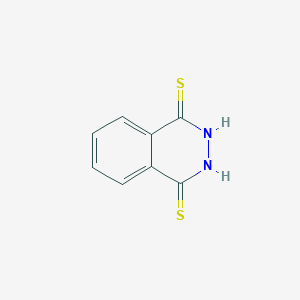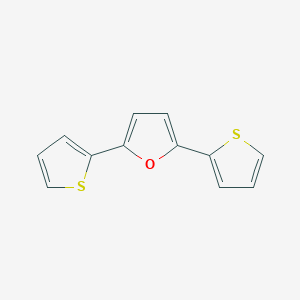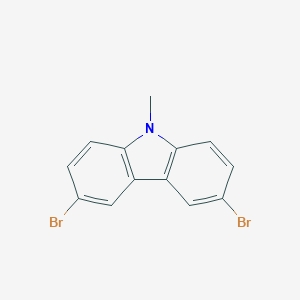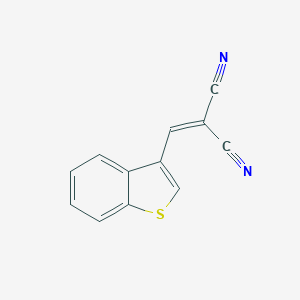
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a chemical compound that is extensively used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thioxo group. This compound has significant importance in the field of pharmaceuticals and drug discovery due to its unique chemical properties and biological activities.
作用机制
The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the regulation of cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- are diverse and depend on the concentration and duration of exposure. The compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple procedures. It has a high degree of purity and stability, which makes it suitable for various analytical techniques. However, the compound is highly reactive and can undergo various chemical transformations, which can affect its biological activity. The compound is also toxic at high concentrations and requires careful handling and disposal.
未来方向
There are several future directions for the research on 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo-. One of the most promising areas of research is the development of novel drugs and therapies based on this compound. The compound has shown significant potential as an anti-cancer and anti-inflammatory agent, and further studies are needed to elucidate its mechanism of action and optimize its biological activity. Another area of research is the synthesis of analogs and derivatives of the compound with improved pharmacokinetic and pharmacodynamic properties. These analogs and derivatives can be used to develop more potent and selective drugs for various diseases.
合成方法
The synthesis of 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- is a complex process that involves several steps. The most common method for synthesizing this compound is by the reaction of 4-chlorobenzaldehyde with thioacetamide and pyridine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification and recrystallization. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- has significant importance in scientific research due to its unique chemical properties and biological activities. This compound has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
属性
CAS 编号 |
89817-93-6 |
|---|---|
产品名称 |
3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)-1,2-dihydro-2-thioxo- |
分子式 |
C12H8ClNOS |
分子量 |
249.72 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)14-7-1-2-9(8-15)12(14)16/h1-8H |
InChI 键 |
XHOUQAJGKNKGFI-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CN(C(=S)C(=C1)C=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)


![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)




![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)
